molecular formula C11H9Cl2N3O2 B15212544 6-(3,4-Dichloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 65626-83-7

6-(3,4-Dichloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B15212544
CAS No.: 65626-83-7
M. Wt: 286.11 g/mol
InChI Key: PZUMKQNOSJOCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3,4-dichloroaniline with 3-methyluracil under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In anti-inflammatory applications, it inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells by targeting pathways involving p53/MDM2 and Bcl2 family members .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((3,4-Dichlorophenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3,4-dichlorophenyl group enhances its ability to interact with molecular targets, making it a promising candidate for further drug development .

Properties

CAS No.

65626-83-7

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

6-(3,4-dichloroanilino)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9Cl2N3O2/c1-16-10(17)5-9(15-11(16)18)14-6-2-3-7(12)8(13)4-6/h2-5,14H,1H3,(H,15,18)

InChI Key

PZUMKQNOSJOCSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.